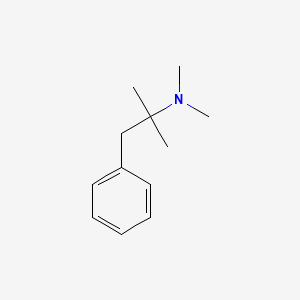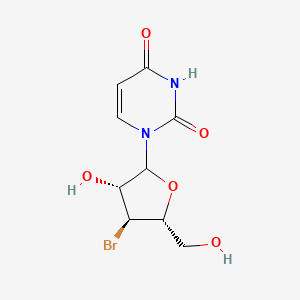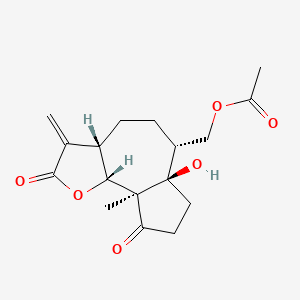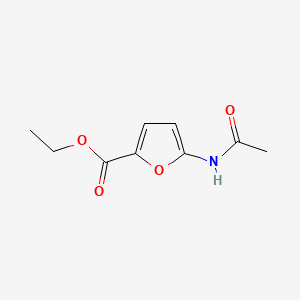
Ethyl 5-acetamido-2-furoate
Overview
Description
Ethyl 5-acetamido-2-furoate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Glycosidase Inhibition
Ethyl 5-acetamido-2-furoate derivatives have been studied for their potential as glycosidase inhibitors. A particular derivative, featuring a S-phenyl thioester group, has shown promise as a selective alpha-L-fucosidase inhibitor, while another derivative with a N-benzylcarboxamide group is a notable beta-galactosidase inhibitor (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
2. Intermediate for Insecticidal Esters
This compound has been utilized in the synthesis of insecticidal esters. Specifically, 5-substituted 3-furoates and 3-thenoates, derivatives of this compound, serve as intermediates in the synthesis of such esters, highlighting their utility in developing insecticides (Elliott, Janes, & Pearson, 1971).
3. Synthesis of 5-Acetyl Derivatives
Research has explored the synthesis of 5-acetyl derivatives from alkyl 2-furoates, which include this compound. This synthesis process is pivotal for developing compounds with potential applications in various chemical domains (Kuticheva, Pevzner, & Petrov, 2015).
4. Copolyester Synthesis
This compound derivatives have been employed in the synthesis of copolyesters containing both terephthalate and furoate units. These materials exhibit good thermal stability and amorphous properties, making them suitable for various industrial applications (Abid, Kamoun, Gharbi, & Fradet, 2008).
5. Palladium-Catalyzed Arylations
Studies have shown that this compound and similar derivatives can be effectively used in palladium-catalyzed direct arylation of heteroaromatics. This application is significant in organic synthesis, particularly for creating biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).
6. 2,5-Diformylfuran Synthesis
This compound is also involved in the synthesis of 2,5-Diformylfuran (2,5-DFF), a furan-based chemical with broad application potential. This synthesis uses 4-acetamido-TEMPO as a recyclable catalyst, contributing to eco-friendly chemical processes (Cui, Huang, Qi, Su, & He, 2019).
7. Corrosion Inhibition
Furan derivatives, including this compound, have been studied for their efficacy in inhibiting corrosion of mild steel in acidic environments. These derivatives demonstrate significant potential as corrosion inhibitors, an essential aspect in industrial maintenance (Khaled, 2010).
Mechanism of Action
Target of Action
A related compound, 5-acetamido-2-hydroxy benzoic acid derivatives, has been shown to targetcyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have been shown to have a high binding affinity with the COX-2 receptor , which could lead to the inhibition of the enzyme and thus reduce inflammation and pain.
Biochemical Pathways
prostaglandin synthesis pathway . Inhibition of COX-2 can prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
In-silico studies of related compounds suggest they have good bioavailability
Result of Action
If it acts similarly to related compounds, it may exhibit anti-inflammatory and analgesic effects due to its potential inhibition of cox-2 .
Biochemical Analysis
Biochemical Properties
Ethyl 5-acetamido-2-furoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The interaction between this compound and COX-2 receptors is characterized by a high binding affinity, which suggests that this compound may have potential anti-inflammatory properties. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further influencing biochemical reactions within the cell.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of COX-2, leading to a reduction in the production of pro-inflammatory mediators . This inhibition can result in decreased inflammation and pain, highlighting the potential therapeutic applications of this compound. Furthermore, this compound may affect other cellular processes, such as cell proliferation and apoptosis, by altering gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of COX-2 activity . Prolonged exposure to this compound may lead to its degradation, reducing its effectiveness over time. Additionally, long-term studies have indicated that this compound may have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can affect its bioavailability, efficacy, and safety, highlighting the importance of understanding its metabolism for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution of this compound to different tissues, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
ethyl 5-acetamidofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-13-9(12)7-4-5-8(14-7)10-6(2)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSDCUNLRGSIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228327 | |
| Record name | NSC 402554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-50-4 | |
| Record name | Ethyl 5-(acetylamino)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402554 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 402554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-ACETAMIDO-2-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWW86BZ58F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde](/img/structure/B1220926.png)

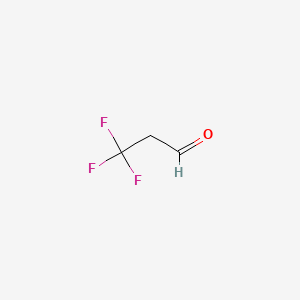
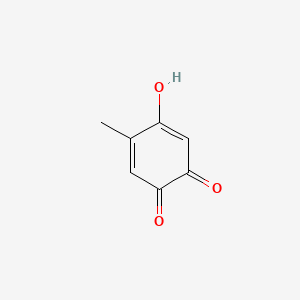
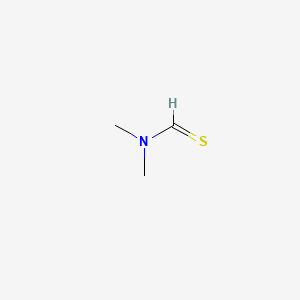

![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)
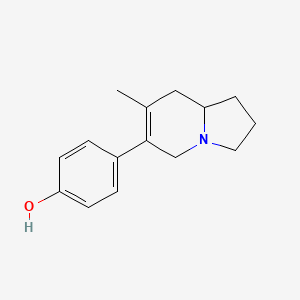
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)
